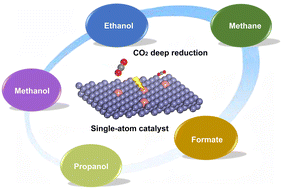Strategies for the proton-coupled multi-electron reduction of CO2 on single-atom catalysts
Catalysis Science & Technology Pub Date: 2023-11-17 DOI: 10.1039/D3CY01305G
Abstract
Catalytic reduction of CO2 to high value-added chemicals is an important approach for tackling the rising CO2 concentration in the atmosphere. Recently, a range of heterogeneous and potentially low-cost single-atom catalysts (SACs) have emerged as promising candidates for the reduction of CO2. However, in comparison to conventional metal nanoparticle catalysts, SACs have long faced challenges in reactions involving multiple reactants and multiple reaction steps due to the limitation of isolated metal sites. This review presents the most recent research advances on the development of single-atom catalysis for deep reduction of CO2. Based on the approaches proposed for proton-coupled multi-electron transfer, detailed introductions and summaries were classified into three categories: 1) strengthen the metal–support interaction to achieve a synergistic catalysis; 2) rational design and regulation of the coordination environment of isolated metal atoms; 3) development of SACs with multi-atom active sites. Finally, the main challenges and future research directions in the field of SACs for CO2 reduction are proposed.


Recommended Literature
- [1] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [2] Functional links between Pt single crystal morphology and nanoparticles with different size and shape: the oxygen reduction reaction case†
- [3] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [4] NEWS AND ANNOUNCEMENTS
- [5] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [6] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [7] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [8] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [9] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [10] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†

Journal Name:Catalysis Science & Technology
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 1076-07-9









